molecular formula C4H10ClNO B7980796 (S)-3-Aminobutan-2-one hydrochloride

(S)-3-Aminobutan-2-one hydrochloride

Cat. No.: B7980796
M. Wt: 123.58 g/mol
InChI Key: PJUJCERLTHVZRL-DFWYDOINSA-N
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Description

(S)-3-Aminobutan-2-one hydrochloride is an organic compound with the molecular formula C4H10ClNO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Aminobutan-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-3-hydroxybutan-2-one.

    Amination: The hydroxyl group is converted to an amino group through a series of reactions, often involving reagents like ammonia or amines.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Aminobutan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form different amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxo, alcohol, and substituted amine derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

(S)-3-Aminobutan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism by which (S)-3-Aminobutan-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Aminobutan-2-one hydrochloride: The enantiomer of (S)-3-Aminobutan-2-one hydrochloride with similar chemical properties but different biological activities.

    3-Aminobutan-2-one: The non-chiral version of the compound, lacking the specific three-dimensional arrangement.

    3-Hydroxybutan-2-one: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its chiral nature, which allows for specific interactions in biological systems. This makes it particularly valuable in the synthesis of chiral drugs and in studies involving stereochemistry.

Properties

IUPAC Name

(3S)-3-aminobutan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3(5)4(2)6;/h3H,5H2,1-2H3;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUJCERLTHVZRL-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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